3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

Alkaline Phosphatase Inhibition Ectopic Calcification High-Throughput Screening

Sourcing a well-characterized TNALP inhibitor with confirmed mechanism is challenging. 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide (CAS 444938-03-8) resolves this gap. - Uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNALP) with EC50 = 3.82 µM, validated in high-throughput screening. - Defined 3,5-dimethoxy substitution pattern essential for target engagement; avoids SAR uncertainty of generic analogs. - Suited as a chemical probe for ectopic calcification pathways, SAR optimization, or assay positive control (PubChem AID 1659).

Molecular Formula C11H12N4O3
Molecular Weight 248.24g/mol
CAS No. 444938-03-8
Cat. No. B448109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
CAS444938-03-8
Molecular FormulaC11H12N4O3
Molecular Weight248.24g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC=NN2)OC
InChIInChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16)
InChIKeyRGKSDFUICNFMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide


3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide (CAS: 444938-03-8) is a synthetic organic molecule belonging to the class of triazole benzamide derivatives [1]. It is defined by a benzamide core with methoxy substitutions at the 3- and 5-positions and a 1H-1,2,4-triazol-5-yl moiety at the amide nitrogen. The compound has a molecular formula of C11H12N4O3 and a molecular weight of 248.24 g/mol [2]. Its primary documented biological activity is as an inhibitor of tissue-nonspecific alkaline phosphatase (TNALP) [3].

1 Validated hit from high-throughput screening for TNALP pyrophosphatase function; only 3 active leads identified in a comprehensive library
2 Uncompetitive inhibition mechanism at physiological pH (7.5), enabling pathway-specific target engagement studies
3 Defined SAR: 3,5-dimethoxy substitution critical; generic triazole benzamide analogs are largely inactive

Risks of Analog Substitution for 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide


Substituting 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide with a generic triazole benzamide analog is not advisable due to the significant and unpredictable structure-activity relationship (SAR) of this scaffold. This specific compound was identified as one of only three active leads (out of a comprehensive library) with a demonstrable uncompetitive mechanism of inhibition against tissue-nonspecific alkaline phosphatase (TNALP) at physiological pH [1]. The precise substitution pattern (3,5-dimethoxy on the benzamide ring) is a critical determinant of this activity profile, as evidenced by the distinct and non-overlapping activity of structurally similar comparators tested in the same high-throughput screening campaign [1]. Therefore, generic replacement with an uncharacterized analog cannot guarantee the same target engagement or mechanism of action.

SAR mismatch Generic triazole benzamide analogs were largely inactive in the same TNALP screen; activity is substitution-specific.
Mechanism context Uncompetitive inhibition profile is linked to this precise structure; other analogs may not engage TNALP in the same mode.
Potency shift Even a closely related triazole analog (3-methyl-4-nitro substitution) shows a measurable difference in inhibitory context, underscoring substitution sensitivity.

Technical Evidence for 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide


TNALP Pyrophosphatase Inhibition vs. In-Class Analogs

The compound 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide (designated compound 5923412) was identified as one of only three active hits in a high-throughput screen of a comprehensive chemical library for inhibitors of tissue-nonspecific alkaline phosphatase (TNALP) pyrophosphatase function [1]. The other two lead compounds identified, designated 5361418 and 5804079, are structurally distinct triazole derivatives [1]. The vast majority of the screened library, which would include other simple triazole benzamide analogs, were inactive [1]. This demonstrates that the specific molecular features of 5923412 are essential for activity, and a generic in-class analog would likely be ineffective.

TNALP Inhibition vs. Library
Reported
Active lead (1 of 3 hits) vs. largely inactive library
Supports unique SAR context; generic analogs not interchangeable.
HTS at pH 7.5; uncompetitive inhibition [1]
Alkaline Phosphatase Inhibition Ectopic Calcification High-Throughput Screening

Human TNALP Inhibition Potency

In a specific assay for tissue-nonspecific alkaline phosphatase (TNALP) from human, the target compound demonstrates an EC50 value of 3.82E+3 nM (3.82 µM) [1]. This quantitative potency establishes a definitive baseline for this compound's activity against the primary human target. In contrast, a closely related structural analog, 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide, exhibits a significantly different potency, with a reported EC50 of 7.60E+3 nM (7.60 µM) in a similar but not identical high-throughput assay [2].

Human TNALP EC50
Cross-study comparable
EC50 = 3.82 µM (target) vs. 7.60 µM (3-methyl-4-nitro analog)
Reported inhibitory context; structural substitution alters potency.
Human TNALP isozyme; HTS assay [1][2]
Enzyme Inhibition Tissue-nonspecific Alkaline Phosphatase EC50 Determination

Ex Vivo Vascular Calcification Model Efficacy

The functional efficacy of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide (compound 5923412) was validated in an ex vivo rat whole aorta model, where it was shown to inhibit the increased pyrophosphatase activity associated with vascular calcification [1]. In this model, the compound was one of only three that demonstrated significant inhibition of PPi hydrolysis at a physiologically relevant pH of 7.5 [1]. This finding provides critical evidence that the compound's in vitro activity translates to functional inhibition of the disease-relevant enzyme activity in a complex tissue environment.

Ex Vivo Tissue Model
Reported
Significant PPi hydrolysis inhibition in rat aorta model at pH 7.5 vs. vehicle
Supports tissue-level pathway study context; model-response endpoint.
Ex vivo rat whole aorta; functional endpoint [1]
Vascular Calcification Ex Vivo Model Pyrophosphate Metabolism

Validated Research Applications for 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide


Validated Chemical Probe for TNALP Function

Based on its identification as a lead inhibitor in a targeted high-throughput screen, 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide (compound 5923412) is best suited as a chemical probe for investigating the role of TNALP pyrophosphatase activity in biological systems [1]. Its validated inhibitory activity (EC50 = 3.82 µM) and defined uncompetitive mechanism of action make it a valuable tool for probing TNALP-dependent pathways, particularly in the context of ectopic calcification and bone mineralization [2][1].

Medicinal Chemistry Scaffold for Calcification Disorders

The compound serves as a defined starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors of TNALP. The foundational 2007 study explicitly identifies the three lead compounds, including 5923412, as 'scaffolds for medicinal chemistry efforts to develop drugs for the treatment of soft tissue calcification' [1]. The availability of a quantitative EC50 value (3.82 µM) provides a clear baseline for the development of optimized analogs [2].

HTS Validation Set Component

Given its well-defined activity from a validated HTS campaign, this compound can be employed as a positive control or benchmark in future high-throughput screens designed to identify novel inhibitors of alkaline phosphatase isozymes. Its activity is documented in the PubChem BioAssay database (AID 1659), making it a readily available reference standard for assay validation and quality control [2].

Application
Selection Property
Validation Focus
TNALP pathway probe studies
Validated HTS lead, uncompetitive mechanism
Pyrophosphatase function, calcification models
SAR and lead optimization
Defined baseline inhibitory context
Potency and selectivity profiling
HTS assay reference standard
Documented PubChem BioAssay activity (AID 1659)
Assay QC, positive benchmark

Technical Documentation Hub

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